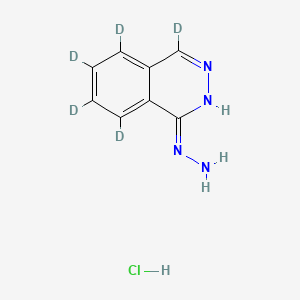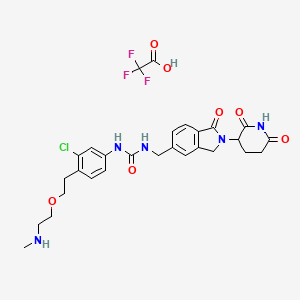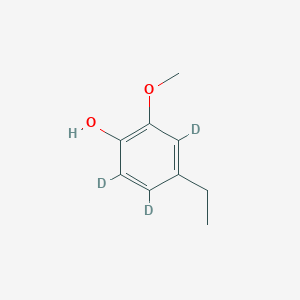
10E,12E,14E-Hexadecatrienal
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
10E,12E,14E-Hexadecatrienal: is a fatty aldehyde with the molecular formula C16H26O . It is characterized by three conjugated double bonds at the 10th, 12th, and 14th positions in the carbon chain. This compound is known for its role as a sex pheromone in certain insect species, particularly in the moth Manduca sexta .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 10E,12E,14E-Hexadecatrienal involves stereoselective methods to ensure the correct configuration of the double bonds. One common approach is the Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form the desired triene aldehyde . The reaction conditions typically involve the use of solvents like tetrahydrofuran (THF) and bases such as potassium tert-butoxide.
Industrial Production Methods: Industrial production of this compound is less common due to its specialized applications. large-scale synthesis would likely follow similar synthetic routes with optimizations for yield and purity, such as using high-purity reagents and controlled reaction environments .
Analyse Chemischer Reaktionen
Types of Reactions: 10E,12E,14E-Hexadecatrienal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the aldehyde carbon
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like Grignard reagents in anhydrous conditions
Major Products:
Oxidation: Hexadecatrienoic acid.
Reduction: Hexadecatrienol.
Substitution: Various substituted hexadecatrienals depending on the nucleophile used
Wissenschaftliche Forschungsanwendungen
10E,12E,14E-Hexadecatrienal has several applications in scientific research:
Chemistry: Used as a model compound in studies of conjugated systems and stereoselective synthesis.
Biology: Functions as a sex pheromone in insect behavior studies, particularly in moths like Manduca sexta.
Industry: Utilized in the synthesis of complex organic molecules and as a reference standard in analytical chemistry .
Wirkmechanismus
The mechanism of action of 10E,12E,14E-Hexadecatrienal as a sex pheromone involves binding to specific olfactory receptors in the target insect species. This binding triggers a signaling cascade that leads to behavioral responses such as attraction or mating behavior. The molecular targets are typically G-protein coupled receptors (GPCRs) located in the antennae of the insects .
Vergleich Mit ähnlichen Verbindungen
- 10E,12Z,14E-Hexadecatrienal
- 10E,12E,14Z-Hexadecatrienal
- 10E,12Z,14Z-Hexadecatrienal
Comparison: 10E,12E,14E-Hexadecatrienal is unique due to its specific double bond configuration, which is crucial for its biological activity as a pheromone. The different isomers have varying degrees of effectiveness in eliciting responses in insects, highlighting the importance of stereochemistry in biological interactions .
Eigenschaften
Molekularformel |
C16H26O |
|---|---|
Molekulargewicht |
234.38 g/mol |
IUPAC-Name |
(10E,12E,14E)-hexadeca-10,12,14-trienal |
InChI |
InChI=1S/C16H26O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17/h2-7,16H,8-15H2,1H3/b3-2+,5-4+,7-6+ |
InChI-Schlüssel |
QXMRYABYXKUWCX-ICDJNDDTSA-N |
Isomerische SMILES |
C/C=C/C=C/C=C/CCCCCCCCC=O |
Kanonische SMILES |
CC=CC=CC=CCCCCCCCCC=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[[(2R,4S,5S)-5-(7-amino-2H-pyrazolo[4,3-d]pyrimidin-3-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B15136248.png)

![Hydrogen [(1s)-2-(3-Decyl-1h-Imidazol-3-Ium-1-Yl)-1-Phosphonoethyl]phosphonate](/img/structure/B15136254.png)
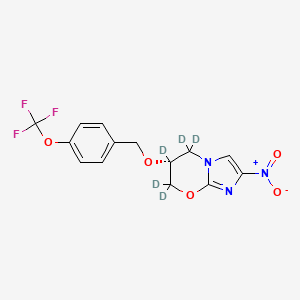
![(2S,3S,4S,5R,6R)-6-[[(3S,4S,4aR,6aR,6bS,8aS,12aS,14aR,14bR)-8a-carboxy-4-formyl-4,6a,6b,11,11,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B15136261.png)
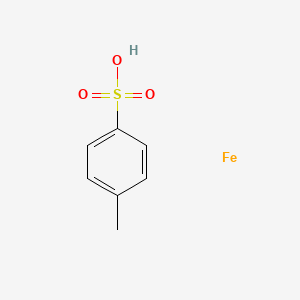
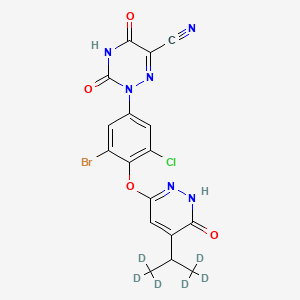
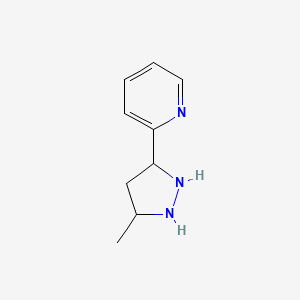
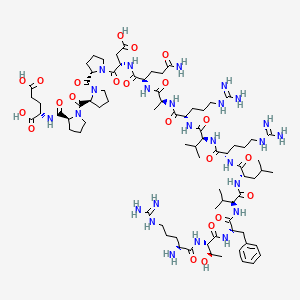
![sodium;4-[4-[(4-hydroxy-2-methylphenyl)diazenyl]anilino]-3-nitrobenzenesulfonate](/img/structure/B15136303.png)
